
7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. This compound is known for its unique structure, which includes an ethoxy group at the 7th position and a hydroxy group at the 3rd position on the benzopyran ring. Benzopyrans are a class of organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 7-hydroxycoumarin.
Ethoxylation: The hydroxy group at the 7th position is ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: A precursor in the synthesis of 7-Ethoxy-3-hydroxy-2H-1-benzopyran-2-one.
7-Methoxycoumarin: Similar in structure but with a methoxy group instead of an ethoxy group.
Umbelliferone: Another hydroxylated benzopyran with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 7th position and hydroxy group at the 3rd position make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
95633-01-5 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-ethoxy-3-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-8-4-3-7-5-9(12)11(13)15-10(7)6-8/h3-6,12H,2H2,1H3 |
InChI Key |
JGODMDQMIHNTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)

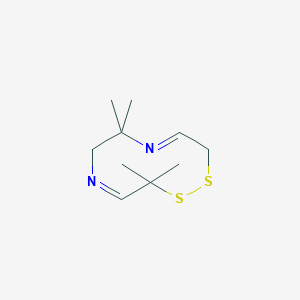
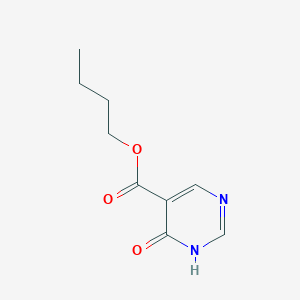
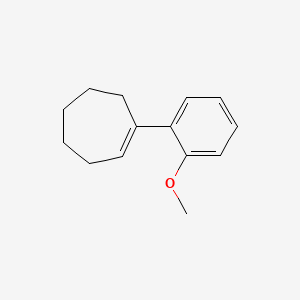
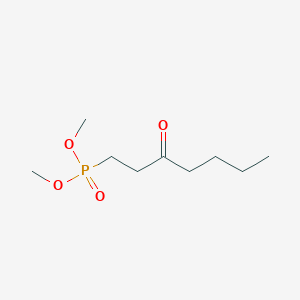
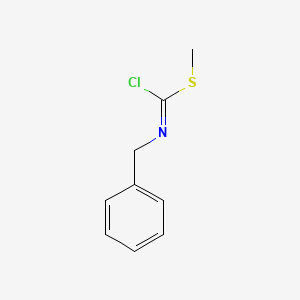


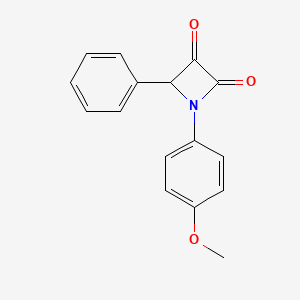
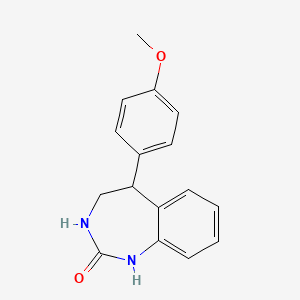
![1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene](/img/structure/B14363023.png)

![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
